molecular formula C11H11BrO2 B1149259 Ethyl trans-4-bromocinnamate CAS No. 15795-20-7

Ethyl trans-4-bromocinnamate

Cat. No.: B1149259
CAS No.: 15795-20-7
M. Wt: 255.10784
InChI Key:
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Description

Ethyl trans-4-bromocinnamate, also known as trans-4-bromocinnamate ethyl ester, is an organic compound with the molecular formula C10H11BrO2. It is a colorless liquid that is soluble in organic solvents, such as ethanol and acetone. This compound has a variety of uses in organic synthesis, as well as in the pharmaceutical, agricultural, and biotechnological fields. It is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds. Additionally, it can be used as a catalyst in organic reactions.

Scientific Research Applications

  • Ethyl trans-4-methoxycinnamate, a related compound, is used in the synthesis of a sunscreen analog. This process includes carbonyl condensation reactions and carboxylic acid esterifications, highlighting its relevance in educational settings for students with a background in organic chemistry (Stabile & Dicks, 2004).

  • The reaction of ethyl α-bromocinnamates with tetrabutyl ammonium fluoride is influenced by the position of the substituent at the phenyl ring, which plays a role in the formation of β-fluoro ethyl cinnamates under certain conditions (Liang, Zhang, & Yu, 2012).

  • Ethyl ferulate, a compound structurally similar to Ethyl trans-4-bromocinnamate, is used as a sunscreening agent. Its photodynamics have been explored, demonstrating efficient non-radiative decay to the electronic ground state, mediated by trans-cis isomerization (Horbury et al., 2017).

  • 2-Ethylhexyl 4-methoxycinnamate (EHMC), another related compound, is studied for its genotoxic effects. This research highlights the different DNA damage responses of its cis and trans isomers, pointing to the need for toxicological reevaluation of both isomers in personal care products (Sharma et al., 2017).

  • Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a functional polymer similar to this compound, has been synthesized for potential applications in material science. It consists of a mixture of cis and trans isomers, as indicated by NMR spectroscopy (Sumida & Vogl, 1981).

Safety and Hazards

Ethyl trans-4-bromocinnamate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a comfortable position for breathing .

Relevant Papers Unfortunately, specific papers related to this compound were not found in the search results. For more detailed information, it is recommended to search scientific databases or journals for relevant research articles .

Mechanism of Action

Target of Action

Ethyl trans-4-bromocinnamate is a chemical compound with the molecular formula C11H11BrO2 The primary targets of this compound are currently not well-documented in the literature

Pharmacokinetics

The compound has a molecular weight of 255.11 , which could influence its absorption and distribution. Its density is 1.359 g/mL at 25 °C (lit.) , which might affect its solubility and therefore its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to store the compound at 2-8°C . Exposure to certain conditions, such as high temperatures or light, could potentially degrade the compound or reduce its efficacy.

Properties

IUPAC Name

ethyl (E)-3-(4-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOKYIPLSLPRTC-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-53-1, 15795-20-7
Record name 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24393-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl trans-4-bromocinnamate
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Record name Ethyl 4-bromocinnamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromobenzaldehyde (9.25 g) was dissolved in dry dichloromethane (250 ml) at 25° C. under nitrogen. Carbomethoxymethylene triphenylphosphorane (17.4 g) (ex Lancaster) was added and the solution stirred at 25° C. for 18 hours. The solvent was removed under vacuum. The residue was washed with hexane and filtered. Removal of the hexane under vacuum gave ethyl 4-bromocinnamate (12.12 g). NMR 1H; 7.35 (5H,m), 6.38 (1H,d), 4.1(2H,q), 1.35(3H,t).
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two

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